molecular formula C21H18N2O3S B2398402 (E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 1321950-48-4

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2398402
CAS RN: 1321950-48-4
M. Wt: 378.45
InChI Key: HPSUJWVBNVXWKL-ACCUITESSA-N
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Description

“(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)acrylamide” is a complex organic compound. It contains a nitrothiophene group, which is a sulfur-containing heterocycle with a nitro group attached, and an acrylamide group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data such as X-ray crystallography or NMR spectroscopy, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The acrylamide group could potentially participate in Michael additions or other conjugate addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide group and the nitro group could affect its solubility in different solvents. The compound’s molecular weight, boiling point, and other properties could be predicted using computational chemistry methods .

Scientific Research Applications

Polymerization and Material Science Applications

  • Stereocontrolled Polymerization : Controlled molecular weight and tacticity of poly(acrylamide) (PAM) were achieved through UV-irradiation-initiated controlled/living radical polymerization, indicating the potential for precise synthesis of polymeric materials with specific properties (Su et al., 2008).

  • Graft Polymerization on Surfaces : UV-induced graft polymerization of acrylamide on polypropylene substrates was successfully conducted, suggesting applications in modifying the surface properties of materials for various industrial purposes (Yang et al., 2011).

Biochemical and Medical Research

  • Cytotoxic Activities for Cancer Research : Acrylamide derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. Compounds showed promising activity, particularly against lung adenocarcinoma cell lines (Kamal et al., 2014).

  • Neuroprotection and Regeneration : Research on acrylamide-induced toxicity and protective effects of various agents (e.g., vitamin E, epigallocatechin-3-gallate) provides insights into mechanisms of neurotoxicity and potential therapeutic approaches for neuroprotection and regeneration (Bainmahfouz et al., 2021; He et al., 2017).

  • Apoptosis Induction : Acrylamide has been studied for its cytotoxic effects on NIH/3T3 fibroblast cells, primarily inducing apoptosis. This research contributes to understanding the toxicological effects of acrylamides and their potential impact on cellular health (Sahinturk et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro-containing compounds are potentially explosive, and acrylamides are often toxic. Therefore, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

(E)-N,N-dibenzyl-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-20(13-11-19-12-14-21(27-19)23(25)26)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSUJWVBNVXWKL-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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